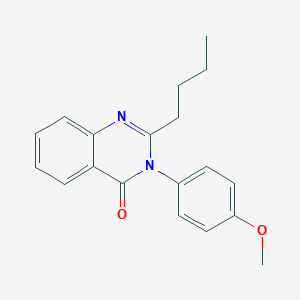![molecular formula C26H24N2O5 B295532 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295532.png)
4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolidinedione derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress. It also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to exert a wide range of biochemical and physiological effects in various experimental models. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, as well as to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and to enhance synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione in lab experiments is its high potency and specificity for the Nrf2 pathway, which makes it a valuable tool for studying the role of oxidative stress in various disease models. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione and its derivatives. One area of interest is the development of novel this compound analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of this compound in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the role of this compound in the regulation of other signaling pathways in the brain, such as the mTOR and AMPK pathways, could also be explored in future studies.
Synthesis Methods
The synthesis of 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione can be achieved through a multi-step process, starting from the reaction of 4-hydroxybenzaldehyde with 3-phenoxypropyl bromide to yield the intermediate 4-(3-phenoxypropoxy)benzaldehyde. This intermediate is then reacted with 3-methoxy-1,2-propanediol and triethylamine to form the corresponding Schiff base, which is subsequently cyclized with phenylhydrazine and acetic anhydride to yield the final product, this compound.
Scientific Research Applications
4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects against various types of neuronal damage, including oxidative stress, excitotoxicity, and inflammation. This compound has also been shown to enhance cognitive function and memory, as well as to promote neurogenesis in the hippocampus.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H24N2O5/c1-31-24-18-19(13-14-23(24)33-16-8-15-32-21-11-6-3-7-12-21)17-22-25(29)27-28(26(22)30)20-9-4-2-5-10-20/h2-7,9-14,17-18H,8,15-16H2,1H3,(H,27,29)/b22-17+ |
InChI Key |
LQNOQCHSZAYZGG-OQKWZONESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)
![6-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295470.png)
![(6E)-6-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295471.png)
![2-(ethylsulfanyl)-5-imino-6-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295472.png)
